molecular formula C8H5BrClNO B14163842 2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine

2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine

Cat. No.: B14163842
M. Wt: 246.49 g/mol
InChI Key: KZWYFZSHHWTLQJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine typically involves the bromination of 4-chlorofuro[3,2-C]pyridine. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the methyl position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The compound can also participate in oxidative and reductive transformations, leading to the formation of various functionalized derivatives. These reactions are crucial for its applications in medicinal chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine
  • 4-Chlorofuro[3,2-C]pyridine
  • 2-Bromo-3-methylpyridine

Uniqueness

2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine is unique due to the presence of both furan and pyridine rings, which impart distinct electronic and steric properties. This dual-ring system enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

2-(bromomethyl)-4-chlorofuro[3,2-c]pyridine

InChI

InChI=1S/C8H5BrClNO/c9-4-5-3-6-7(12-5)1-2-11-8(6)10/h1-3H,4H2

InChI Key

KZWYFZSHHWTLQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)CBr)Cl

Origin of Product

United States

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